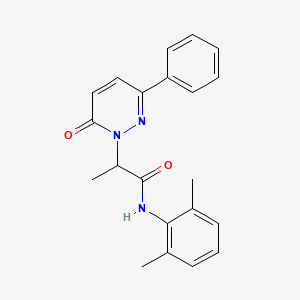![molecular formula C20H21N5O4 B11365252 N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide](/img/structure/B11365252.png)
N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine moiety, and a nitrobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine ring is introduced to the benzodiazole core.
Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodiazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reagents include lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzodiazole core.
Applications De Recherche Scientifique
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Material Science: It can be explored for use in organic electronics or as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, while the morpholine moiety can enhance binding affinity. The nitrobenzamide group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-AMINOBENZAMIDE
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-HYDROXYBENZAMIDE
Uniqueness
The uniqueness of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-NITROBENZAMIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific fields.
Propriétés
Formule moléculaire |
C20H21N5O4 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H21N5O4/c1-23-18-7-6-14(21-20(26)15-4-2-3-5-17(15)25(27)28)12-16(18)22-19(23)13-24-8-10-29-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
Clé InChI |
ULAQDRBZXPIIDP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N=C1CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11365176.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11365187.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11365190.png)
![2-(2,3-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11365197.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone](/img/structure/B11365208.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B11365217.png)
![2-(ethylsulfonyl)-N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11365220.png)
![4-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B11365221.png)


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11365237.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11365260.png)

